molecular formula C7H6N2OS2 B376587 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 38201-63-7

2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B376587
CAS RN: 38201-63-7
M. Wt: 198.3g/mol
InChI Key: JBBMDBAUKIIVJP-UHFFFAOYSA-N
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Description

“2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of potentially pleiotropic anticancer drugs .


Synthesis Analysis

The synthesis of derivatives of this compound has been reported in several studies. For instance, some derivatives were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors . Another study reported the design of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones .


Molecular Structure Analysis

The molecular structure of “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives has been analyzed in several studies. For example, a study reported the crystal structure of a related compound .


Chemical Reactions Analysis

The chemical reactions involving “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives have been studied in the context of their potential applications. For instance, their cytotoxicity against various cancer cells has been assessed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives have been analyzed in several studies. For instance, a study reported the solid-state photostability of some derivatives . Another source provides information about the molecular weight and other properties of a related compound .

Scientific Research Applications

I have conducted a search to find scientific research applications for 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MFCD03814168. Here is a comprehensive analysis focusing on unique applications:

Antitubercular Agents

This compound has been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents. Some derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .

Antibacterial Activity

Analogues of this compound have been identified with broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49–3.9 μg/mL, indicating potential use in treating bacterial infections .

Antifungal Activity

Some derivatives have reasonable antifungal activity, with MIC values of 31.25 μg/mL, suggesting potential applications in antifungal therapies .

Safety and Hazards

The safety and hazards associated with “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives have been studied. For example, a study reported that a derivative of this compound was toxic to several studied cancer cell lines .

Future Directions

The future directions for the study of “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives are likely to involve further exploration of their potential applications, particularly in the context of their anticancer properties .

properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-3-2-4-5(10)8-7(11)9-6(4)12-3/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMDBAUKIIVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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